molecular formula C18H17Cl2NO B2787991 (2-chlorophenyl)[4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone CAS No. 343374-80-1

(2-chlorophenyl)[4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone

Cat. No.: B2787991
CAS No.: 343374-80-1
M. Wt: 334.24
InChI Key: TZYCOGSJLNLMCK-UHFFFAOYSA-N
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Description

(2-chlorophenyl)[4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of chlorophenyl groups and a tetrahydro-1H-pyrrol-3-yl moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chlorophenyl)[4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzoyl chloride with 4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(2-chlorophenyl)[4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-chlorophenyl)[4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-chlorophenyl)[4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-chlorophenyl)[4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone is unique due to the presence of the tetrahydro-1H-pyrrol-3-yl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2-chlorophenyl)-[4-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO/c1-21-10-15(12-6-8-13(19)9-7-12)16(11-21)18(22)14-4-2-3-5-17(14)20/h2-9,15-16H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYCOGSJLNLMCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C(C1)C(=O)C2=CC=CC=C2Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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